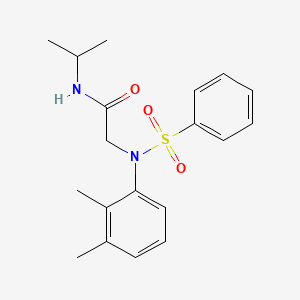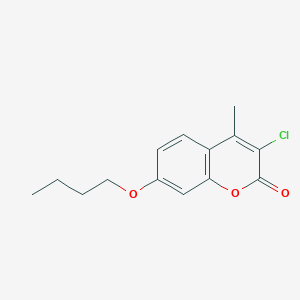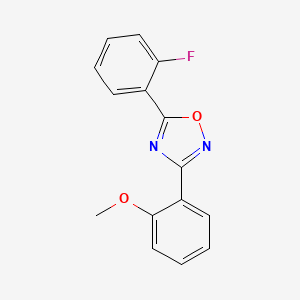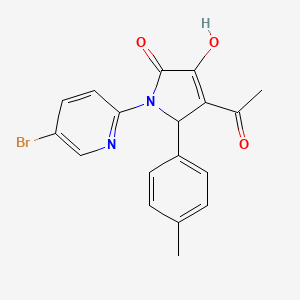
N~2~-(2,3-dimethylphenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,3-dimethylphenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIPG, is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. DIPG is a small molecule inhibitor of the protein-protein interaction between the transcription factor GLI1 and the co-activator CBP. This interaction plays a key role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation.
Mécanisme D'action
DIPG works by binding to the CBP protein and preventing its interaction with GLI1. This disrupts the Hedgehog signaling pathway and leads to a reduction in cell growth and proliferation.
Biochemical and Physiological Effects
DIPG has been shown to have a number of biochemical and physiological effects in vitro and in vivo. For example, DIPG has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, DIPG has been shown to reduce the expression of Hedgehog pathway target genes, such as GLI1 and PTCH1.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIPG in lab experiments is that it is a highly specific inhibitor of the GLI1-CBP interaction, which allows for precise manipulation of the Hedgehog signaling pathway. Additionally, DIPG has been shown to be effective at relatively low concentrations, which reduces the risk of off-target effects. However, one limitation of using DIPG is that it has relatively poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research involving DIPG. One potential area of investigation is the development of more potent and selective inhibitors of the Hedgehog pathway. Additionally, DIPG could be used in combination with other drugs or therapies to enhance its effectiveness in treating cancer. Finally, further research is needed to fully understand the mechanisms underlying the effects of DIPG on the Hedgehog pathway and to identify potential biomarkers that could be used to predict response to treatment.
Méthodes De Synthèse
The synthesis of DIPG involves a multi-step process that starts with the reaction of 2,3-dimethylbenzene with isopropylamine to form N~2~-(2,3-dimethylphenyl)-N~1~-isopropylglycinamide. This intermediate is then reacted with phenylsulfonyl chloride to form N~2~-(2,3-dimethylphenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
DIPG has been used in a number of scientific studies to investigate the role of the Hedgehog signaling pathway in various disease states. For example, DIPG has been shown to inhibit the growth of medulloblastoma cells, which are a type of brain tumor that is often associated with abnormal activation of the Hedgehog pathway. Additionally, DIPG has been shown to have potential applications in the treatment of pancreatic cancer, which is also associated with dysregulation of the Hedgehog pathway.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)20-19(22)13-21(18-12-8-9-15(3)16(18)4)25(23,24)17-10-6-5-7-11-17/h5-12,14H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDLOXMBTCXPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)


![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
![1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
![5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B5163584.png)

![methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)